3,7-Dioxabicyclo[4.1.0]heptan-2-one
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Overview
Description
3,7-Dioxabicyclo[4.1.0]heptan-2-one, also known as dioxolane, is a cyclic organic compound with the molecular formula C5H8O2. Dioxolane is a colorless liquid that has a fruity odor and is used in various industrial applications. In recent years, dioxolane has gained attention in the scientific community due to its potential applications in the field of chemistry and biochemistry.
Mechanism of Action
The mechanism of action of 3,7-Dioxabicyclo[4.1.0]heptan-2-one is not fully understood, but it is believed to act as a nucleophile in chemical reactions. Dioxolane is also known to form stable complexes with metal ions, which can be useful in various chemical and biochemical applications.
Biochemical and Physiological Effects
Dioxolane has been shown to have a low toxicity and is not believed to have any significant physiological effects. However, it is important to note that 3,7-Dioxabicyclo[4.1.0]heptan-2-one has not been extensively studied in terms of its potential health effects, and further research is needed to fully understand its safety profile.
Advantages and Limitations for Lab Experiments
One advantage of 3,7-Dioxabicyclo[4.1.0]heptan-2-one is its ability to act as a solvent in a wide range of chemical reactions, making it a versatile tool in the laboratory. However, 3,7-Dioxabicyclo[4.1.0]heptan-2-one is also highly flammable and can be hazardous if not handled properly. Additionally, 3,7-Dioxabicyclo[4.1.0]heptan-2-one is not compatible with all types of chemicals and may not be suitable for certain reactions.
Future Directions
There are several potential future directions for research on 3,7-Dioxabicyclo[4.1.0]heptan-2-one, including its use as a reagent in the synthesis of complex organic molecules, its use as a building block in the production of new materials, and its application in the field of biochemistry for the synthesis of nucleotides and nucleosides. Further research is also needed to fully understand the safety profile of 3,7-Dioxabicyclo[4.1.0]heptan-2-one and its potential health effects.
Synthesis Methods
Dioxolane can be synthesized through various methods, including the reaction of formaldehyde with ethylene glycol, the reaction of ethylene oxide with acetaldehyde, and the reaction of acetaldehyde with ethylene glycol. These methods have been widely used in the industrial production of 3,7-Dioxabicyclo[4.1.0]heptan-2-one.
Scientific Research Applications
Dioxolane has been used in various scientific research applications, including as a solvent in chemical reactions, as a building block in the synthesis of pharmaceuticals and agrochemicals, and as a stabilizer in the production of polymers. Dioxolane has also been investigated for its potential applications in the field of biochemistry, including as a reagent for the protection of amino acids and peptides, and as a component in the synthesis of nucleotides and nucleosides.
properties
CAS RN |
197248-90-1 |
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Product Name |
3,7-Dioxabicyclo[4.1.0]heptan-2-one |
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
3,7-dioxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C5H6O3/c6-5-4-3(8-4)1-2-7-5/h3-4H,1-2H2 |
InChI Key |
BBBHKSVPYKDJKO-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C2C1O2 |
Canonical SMILES |
C1COC(=O)C2C1O2 |
synonyms |
Pentonic acid, 2,3-anhydro-4-deoxy-, -delta--lactone (9CI) |
Origin of Product |
United States |
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